Product packaging for Bicyclo[3.2.1]octane(Cat. No.:CAS No. 6221-55-2)

Bicyclo[3.2.1]octane

Cat. No.: B1196540
CAS No.: 6221-55-2
M. Wt: 110.2 g/mol
InChI Key: LPCWKMYWISGVSK-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclo[3.2.1]octane Chemistry as an Academic Research Domain

The study of this compound chemistry has seen a progressive evolution, marked by a growing academic interest in its synthesis and reactivity wikipedia.org. Over the past two decades, there has been a notable surge in research, particularly in the realm of organocatalysis, applied to the construction of this framework nih.gov. Early efforts focused on establishing fundamental synthetic pathways, which have since expanded to include sophisticated methodologies aimed at achieving precise control over diastereoselectivity and the elaboration of optically active scaffolds wikipedia.org. The development of ionic, radical, and metal-catalyzed reactions, alongside cycloadditions and rearrangements, has contributed to a regular progression in the state-of-the-art synthesis of functionalized bicyclo[3.2.1]octanes wikipedia.org. This historical trajectory underscores a continuous drive to develop more efficient, selective, and environmentally conscious synthetic approaches to this important bicyclic system nih.gov.

Significance of the this compound Scaffold in Complex Molecular Architectures

The significance of the this compound scaffold lies primarily in its widespread occurrence within a vast array of complex natural products and its utility as a powerful building block in total synthesis nih.govwikipedia.org. This framework is a common subunit in over three-quarters of tetracyclic diterpenoids, which comprise a large family of over 1600 known members, and also serves as a branching point in the biosynthesis of other bicyclic scaffolds uni.lu.

Key natural products featuring the this compound core include:

Gelsemine : An indole (B1671886) alkaloid known for its antinociception properties in chronic pain nih.gov.

Platensimycin : An antibiotic exhibiting potent and broad-spectrum Gram-positive antibacterial activity nih.gov.

Vitisinol D : A compound that has demonstrated antithrombotic properties nih.gov.

Other examples include the PNMT (phenylethanolamine N-methyltransferase) inhibitor, (+)-dendrowardol C, and isopalhinine nih.gov.

The inherent rigidity of the this compound moiety is crucial for molecular recognition in biological systems uni.luuni.lu. This structural characteristic allows for specific interactions with biological targets, making derivatives of this scaffold valuable in medicinal chemistry and drug design programs uni.lunih.gov. Furthermore, the this compound system can serve as a promising bioisostere for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes, offering structural diversity and potential for improved physicochemical properties in molecular design nih.govuni.lu. The ability to control the spatial orientation of substituents on these rigid structures is critical in determining their chemical and biological attributes nih.gov.

Scope and Research Focus within this compound Chemistry

Current research in this compound chemistry is broadly focused on developing innovative and efficient synthetic methodologies to construct highly functionalized derivatives with defined stereochemistry. The primary objectives include achieving molecular complexity and stereochemical diversity from readily available starting materials nih.govnih.gov.

Key areas of research focus include:

Organocatalytic Approaches : This has been a major area of development, enabling efficient enantioselective syntheses of optically enriched bicyclo[3.2.1]octanes from achiral precursors wikipedia.orgnih.gov. Specific examples include domino Michael/Aldol (B89426) reactions, which can yield polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities nih.gov.

Cascade and Rearrangement Reactions : Strategies involving intramolecular annulation of acyclic precursors, double Michael addition (DMA) to cyclic dienones, and various rearrangement reactions (e.g., Beckmann, norbornadiene cascade, bicyclo[2.2.1]heptane rearrangement) are actively explored to construct the bicyclic core wikipedia.orgwikipedia.orguni.lu. Oxidative dearomatization induced (ODI) cascade approaches have also proven effective for the rapid and efficient construction of these skeletons, particularly for tetracyclic diterpenoid synthesis uni.lu.

Synthesis of Heteroatom-Containing Bicyclo[3.2.1]octanes : A significant focus is on incorporating heteroatoms, such as nitrogen, into the bicyclic scaffold. For instance, the synthesis of 2-azabicyclo[3.2.1]octanes is a challenging but important area due to their potential in drug discovery and as key synthetic intermediates for various target molecules uni.lu. Visible-light induced reactions are also being explored for constructing such heterocyclic systems caymanchem.com.

Building Blocks for Total Synthesis : The functionalized this compound derivatives are recognized as powerful building blocks, and research continues into their application in the total synthesis of complex natural products and other bioactive molecules wikipedia.org.

The ongoing research aims to overcome challenges in precursor preparation and to develop complementary, convergent approaches that offer high functional-group compatibility and scalability, paving the way for further innovative realizations in organic synthesis wikipedia.orguni.lu.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B1196540 Bicyclo[3.2.1]octane CAS No. 6221-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6221-55-2

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

bicyclo[3.2.1]octane

InChI

InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2

InChI Key

LPCWKMYWISGVSK-UHFFFAOYSA-N

SMILES

C1CC2CCC(C1)C2

Canonical SMILES

C1CC2CCC(C1)C2

Synonyms

icyclo(2.2.2)octane
bicyclo(3.2.1)octane

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octane Derivatives

Cyclization Reactions for Bicyclo[3.2.1]octane Ring Construction

Cyclization reactions are fundamental in constructing the this compound core, forming new carbon-carbon bonds to close the bicyclic system.

Radical cyclization reactions offer a powerful and often stereoselective route to form cyclic systems, including the this compound framework. For instance, manganese(III)-mediated radical cyclization of alkynyl ketones has been explored for the synthesis of this compound fragments, such as those found in rhodojaponin III. nih.govnih.gov This approach involves the generation of a radical intermediate that subsequently cyclizes onto an alkyne, leading to the formation of the bicyclic core. nih.gov Another strategy involves a general [3+2] radical annulation for constructing this compound motifs in ent-kaurane and beyerane-type diterpenoids. acs.orgresearchgate.net This method, while challenging to control, has been achieved by leveraging the effect of TEMPO. acs.org

Intramolecular cycloaddition reactions, particularly Diels-Alder and Conia-ene reactions, are highly effective for constructing complex polycyclic structures like bicyclo[3.2.1]octanes.

Intramolecular Diels-Alder (IMDA) Reactions: The IMDA reaction of a 5-vinyl-1,3-cyclohexadiene has been successfully employed for the preparation of highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivatives, often starting from commercially available carvone. mdpi.comnih.gov This strategy involves the formation of a tricyclo[3.2.1.02.7]octan-3-one intermediate, followed by a cyclopropane (B1198618) ring opening. mdpi.com The Diels-Alder reaction has also been applied to the preparation of this compound through a silylenolether derivative, which undergoes an intramolecular Diels-Alder reaction to form the bicyclic system. nih.govmdpi.comresearchgate.net

Conia-ene Reactions: The Conia-ene reaction, involving the intramolecular addition of enols to alkynes or alkenes, is a widely used method for carbon-carbon bond formation. nih.gov Gold(I)-catalyzed Conia-ene cyclization of alkynyl ketones has been investigated for the synthesis of this compound fragments, such as those of rhodojaponin III. nih.govnih.gov This catalytic version allows the reaction to proceed at ambient temperatures under neutral conditions. nih.gov An InCl3-catalyzed Conia-ene cyclization reaction has also been utilized to construct the this compound moiety in the total synthesis of mollanol A. thieme-connect.comresearchgate.netnih.gov Furthermore, a metal-catalyzed Conia-ene reaction of 2-acetylenic ketones has been developed for the synthesis of highly strained bicyclic[3.n.1]alkenes, including bicyclo[3.2.1]alkenes. rsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors, often through cascade and domino reaction sequences. researchgate.netnih.gov

Domino Michael-Aldol Reactions: Several organocatalytic domino Michael-aldol reactions have been developed to construct the this compound scaffold. For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides, catalyzed by chiral organocatalysts, affords chiral bicyclo[3.2.1]octanes with good yields and stereoselectivities. nih.govmdpi.comresearchgate.net Another example involves the domino Michael-aldol annulation for the stereocontrolled synthesis of bicyclo-ketol derivatives, where an α-methyl group change in the Michael acceptor can modify the preference for the endo-alcohol in this compound diones. nih.govmdpi.com

Domino Michael-Henry Reactions: Organocatalytic asymmetric domino Michael-Henry reactions between 1,4-cyclohexanedione (B43130) and nitroalkenes have been studied, yielding this compound derivatives with four continuous stereogenic centers as a single diastereoisomer and excellent enantioselectivities. mdpi.comscilit.comlboro.ac.uk

Other Organocatalytic Cascades: Other organocatalytic approaches include C-C bond-scission reactions followed by enantioselective β-alkylation of 1,2-diketones nih.govmdpi.com, and intramolecular Michael reactions under microwave activation. nih.govmdpi.com Stetter reactions, catalyzed by triazolium salts, have also been used to obtain the bicyclo[3.2.1] core with exclusive diastereocontrol. nih.govmdpi.com

Transition metal catalysis plays a crucial role in the efficient and selective construction of this compound systems.

Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has been reported for the preparation of the 2-azathis compound core. rsc.org Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter has been achieved via an aminopalladation-triggered Heck-type reaction, demonstrating good tolerance for various functional groups. dicp.ac.cn Additionally, palladium-catalyzed rearrangement reactions have been used to transform functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones with high stereospecificity. nih.gov

Gold(I)-Catalyzed Reactions: As mentioned in the Conia-ene section, gold(I) complexes have been utilized to catalyze Conia-ene reactions at ambient temperatures. nih.govrsc.org

Indium(III)-Catalyzed Reactions: InCl3-catalyzed Conia-ene cyclization has been shown to be effective for constructing the this compound moiety. thieme-connect.comresearchgate.netnih.gov

Copper(I)-Catalyzed Reactions: Analogous spirocyclic systems containing the this compound core can be synthesized via copper(I)-catalyzed intramolecular oxidation reactions. vulcanchem.com

Electro- and photochemical methods offer alternative and often environmentally friendly pathways for complex molecule synthesis.

Electrochemical Cyclizations: Intramolecular anodic olefin coupling reactions have been explored for building this compound ring skeletons. capes.gov.br While simple bis enol ether substrates readily yield bicyclic products, challenges exist in total synthesis efforts due to the formation of dimethoxy acetal (B89532) groups. capes.gov.br More recently, electrochemical oxidative dearomatization-induced (ODI) [5+2] cycloaddition has been developed to assemble highly oxygenated this compound ring systems. researchgate.netresearchgate.net

Photochemical Cyclizations: Photochemical intramolecular cycloaddition reactions of β-heteroaryl-o-divinylbenzenes have been used to synthesize fused oxazoline-benzobicyclo[3.2.1]octadienes, which can further transform into functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.orgbeilstein-journals.org Photochemical rearrangement of alkanenitronate anions has also provided access to azathis compound hydroxamic acids. rsc.org Furthermore, photoinduced electron transfer (PET) reactions from triethylamine (B128534) to ketones have been utilized for a clean and efficient route to bicyclo[3.2.1]octanones through ketyl radical promoted rearrangements. researchgate.net A two-step photochemical C(sp3)-H acylation has been employed to construct the 2,8-dioxathis compound core of zaragozic acid C. nih.gov

Rearrangement-Based Synthetic Pathways to this compound

Rearrangement reactions provide an effective means to access the this compound scaffold from pre-existing ring systems, often involving ring expansion or contraction.

Acid-Promoted Rearrangements: Acid-induced protonation and subsequent rearrangement of suitable precursors can lead to the formation of the bicyclo[3.2.1] system. mdpi.com For example, the acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate to the this compound system is a key step in the synthesis of stemarane compounds. uniroma1.it

Beckmann Rearrangements: The bicyclic core of the 2-azathis compound scaffold can be accessed through Beckmann rearrangements. rsc.org

Norbornadiene Cascade Rearrangements: Norbornadiene cascade rearrangements also serve as a pathway to the 2-azathis compound core. rsc.org

Rearrangement of Bicyclo[2.2.1]heptanes: Rearrangement of bicyclo[2.2.1]heptanes is another reported method for synthesizing the 2-azathis compound scaffold. rsc.org

Oxidative Dearomatization-Induced (ODI) Rearrangements: An unprecedented oxidative dearomatization-induced (ODI) [5+2] cycloaddition/pinacol-type 1,2-acyl migration cascade has been developed to assemble highly oxygenated this compound ring systems. researchgate.net

Palladium-Catalyzed Isomerization: As mentioned previously, palladium-catalyzed isomerization reactions have been shown to efficiently transform functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones. nih.gov

Data Tables

Due to the diverse nature of reaction conditions, substrates, and yields across various synthetic methodologies, a single comprehensive interactive data table is not feasible. However, specific examples and their reported outcomes can be summarized as follows:

Reaction TypeSubstrate TypeCatalyst/ConditionsProduct TypeYield Range / SelectivitySource
Intramolecular Diels-Alderα,β-unsaturated ketone (silylenolether)TMSClThis compound derivatives- nih.govmdpi.comresearchgate.net
Organocatalytic Domino Michael-AldolCyclic 1,3-ketoesters + β,γ-unsaturated amidesChiral organocatalysts (e.g., Takemoto's catalyst)Chiral bicyclo[3.2.1]octanes53-98% yield, up to 95:5 ee nih.govmdpi.comresearchgate.netacs.org
Organocatalytic Domino Michael-Henry1,4-Cyclohexanedione + nitroalkenesOrganocatalystsBicyclo[3.2.1]octan-2-onesExcellent enantioselectivities mdpi.comscilit.comlboro.ac.uk
Mn(III)-Mediated Radical CyclizationAlkynyl ketonesMn(OAc)3This compound fragments50% (example) nih.gov
Au(I)-Catalyzed Conia-ene CyclizationAlkynyl ketonesAu(I) complexes (e.g., Au(PPh3)Cl/AgOTf)This compound fragments / alkenes85-98% (example) nih.govrsc.org
InCl3-Catalyzed Conia-ene CyclizationKetodiyne (for Mollanol A)InCl3This compound moiety- thieme-connect.comresearchgate.netnih.gov
Palladium-Catalyzed Rearrangement2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuransPalladium catalystBicyclo[3.2.1]octan-8-onesHigh stereospecificity nih.gov
Photochemical Intramolecular Cycloaddition4- and 5-(2-vinylstyryl)oxazolesIrradiation (e.g., in toluene (B28343) with iodine)Fused oxazoline-benzobicyclo[3.2.1]octadienesModerate yields beilstein-journals.orgbeilstein-journals.org
Electrochemical ODI-[5+2] CascadeAllylic alcohols (with dienes/enones)Electrochemical oxidation (e.g., iodine-induced)Highly functionalized bicyclo[3.2.1]octanesGood yields dicp.ac.cnresearchgate.netresearchgate.net

Acid-Promoted Rearrangements

Acid-promoted rearrangements represent a powerful class of reactions for constructing the this compound framework. These methodologies often leverage the inherent reactivity of precursors to induce skeletal reorganization. One notable approach involves the acid-induced protonation, for instance, by trifluoromethanesulfonic acid (TfOH), which can lead to the formation of the this compound system. wikidata.orgwikipedia.orgnih.gov

Furthermore, acid-promoted bicyclization of arylacetylenes has been demonstrated to efficiently yield polycyclic compounds, specifically benzobicyclo[3.2.1]octanes. This transformation proceeds through intricate cationic rearrangements, involving the formation of two carbon-carbon bonds on remote alkyl C-H bonds via long-distance cationic rearrangement pathways. wikipedia.orgnih.gov Tricyclooctanones, another class of precursors, can also undergo acid-catalyzed rearrangements to produce highly functionalized this compound derivatives, highlighting the versatility of acid-mediated processes in accessing this bicyclic core. nih.gov

Beckmann and Norbornadiene Cascade Rearrangements

Rearrangement reactions, particularly the Beckmann and norbornadiene cascade rearrangements, offer effective routes to this compound derivatives, often incorporating heteroatoms into the bicyclic system.

Beckmann Rearrangement: The Beckmann rearrangement is a well-established method for synthesizing 2-azabicyclo[3.2.1]octan-3-one from norcamphor-derived oximes. suprabank.org Hall, in 1960, reported one of the earliest examples, achieving the formation of 2-azabicyclo[3.2.1]octan-3-one from norcamphor-derived oximes using reagents such as benzenesulfonyl chloride or sulfuric acid/NH4OH, with reported yields ranging from 35% to 90%. suprabank.org The regioselectivity of the Beckmann rearrangement in strained bicyclic compounds can be influenced by the presence of a neighboring carboxylic group, enabling the selective formation of functionalized lactams. scienceopen.comnih.gov Additionally, photo-Beckmann rearrangement has been successfully applied to the this compound rings of natural product aglycones like steviol (B1681142) and isosteviol, demonstrating its utility in complex molecular scaffolds. ctdbase.orgscitoys.com

Norbornadiene Cascade Rearrangements: The bicyclic core of 2-azathis compound can also be accessed through norbornadiene cascade rearrangements. suprabank.orgatamanchemicals.com One such pathway involves a traditional Cope rearrangement, which establishes an equilibrium between compounds formed through epoxidation and subsequent rearrangement of norbornadiene. This mixture, when treated with excess methylamine, undergoes imine formation and 1,6-addition of methylamine, yielding equilibrium products. Selective hydrogenation of one of these products can then furnish 2-azathis compound in good yields. suprabank.org

Ring Expansion and Contraction Methodologies

The synthesis of this compound derivatives can also be achieved through strategic ring expansion and contraction methodologies, which allow for the manipulation of existing ring systems to form the desired bicyclic framework.

Ring Expansion: Rearrangement reactions that involve ring enlargement are frequently employed to construct the 2-azathis compound scaffold. suprabank.org This includes the rearrangement of bicyclo[2.2.1]heptane derivatives, which can be induced under Mitsunobu conditions or by treatment with sulfonyl chloride and a base. The mechanism often proceeds through the formation of an aziridinium (B1262131) intermediate, followed by regioselective ring opening at the more substituted carbon, thereby releasing ring strain in the [2.2.1]heptane system. suprabank.org Another example involves the synthesis of this compound-2,4-dione, where the process initiates with the addition and ring expansion reaction of norbornene with dichlorocarbene, followed by a hydrolysis step. wikidata.org

Ring Contraction: Conversely, the this compound system can be generated through the ring contraction of larger bicyclic structures, such as bicyclo[3.3.1]nonan-3-ones. Two established methods for this transformation include the Büchi ring contraction and a sequence involving the oxidative cleavage of an alkene followed by an aldol (B89426) cyclization. A more recent development highlights a novel ring contraction sequence of a bicyclo[5.4.1] system, which is initially formed via a type II [5+2] cycloaddition, subsequently yielding the bicyclo[3.2.1] system.

Strategies for Functionalization and Derivatization of the this compound Core

Once the this compound core is established, various strategies are employed to introduce specific functionalities and derivatize the scaffold, enabling the synthesis of complex molecules with tailored properties.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the this compound core is crucial for synthesizing specific derivatives. For instance, regioselective dihydroxylation of N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene can be accomplished using AD-mix α or β, leading to the formation of the racemic exo-diol in excellent yields. Tricyclooctanones serve as versatile precursors that can be further elaborated through various regioselective transformations. These include Wittig olefination, reduction of carbonyl groups, or deprotonation at the bridgehead C-7 position followed by alkylation, acylation, or aldol reactions. These manipulations are performed prior to their rearrangement into highly functionalized this compound derivatives. nih.gov Another technique involves the regioselective cleavage of the C1-C2 bond within the cyclopropane ring of tricyclo[3.2.1.02.7]octan-3-one intermediates, which effectively yields the this compound ring system.

Bridgehead Functionalization Methodologies

Functionalization at the bridgehead positions of the this compound system presents unique synthetic challenges due to their steric and electronic environment. Nevertheless, effective methodologies have been developed. Bridgehead-substituted this compound-2,4-diones can be synthesized through a highly efficient intramolecular [3+2] cycloaddition between a nitrile oxide and an olefin. This is followed by the reductive ring cleavage of the resulting dihydroisoxazole, providing the desired bridgehead functionality. As mentioned previously, deprotonation at the bridgehead C-7 of tricyclooctanones, followed by subsequent alkylation, acylation, or aldol reactions, can lead to functionalized this compound derivatives. nih.gov It is important to note that many synthetic methods for bicyclo[3.2.1]octanes are compatible with only a limited range of substituents at these bridgehead positions, underscoring the ongoing research in this area.

Selective Introduction of Heteroatoms into the Bicyclic System (e.g., Azathis compound)

The introduction of heteroatoms, such as nitrogen or oxygen, into the this compound framework significantly expands its chemical diversity and potential applications.

Azathis compound: The 2-azathis compound system, a nitrogen-containing analogue, is a particularly important scaffold found in numerous natural and synthetic products with demonstrated biological activities. suprabank.org

Intramolecular Cyclization: A common and effective strategy for synthesizing 2-azabicyclo[3.2.1]octanes involves intramolecular cyclization reactions, often utilizing cyclopentanes and piperidine (B6355638) derivatives as starting materials through nucleophilic attack. suprabank.org

Rearrangement Reactions: As detailed earlier, the Beckmann rearrangement of norcamphor-derived oximes is a key method for producing 2-azabicyclo[3.2.1]octan-3-one. suprabank.org Norbornadiene cascade rearrangements also provide access to the 2-azathis compound core. suprabank.org Furthermore, the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under specific conditions, such as Mitsunobu conditions or in the presence of sulfonyl chloride/base, can yield the 2-azathis compound system, proceeding via an aziridinium intermediate. suprabank.org Photochemical rearrangement of alkanenitronate anions has been shown to give azathis compound hydroxamic acids, which can then be reduced to the corresponding amides. suprabank.org

Metal-Catalyzed Cyclization: Intramolecular palladium(II)-catalyzed cyclization is another effective route for constructing the 2-azathis compound core. suprabank.org

Domino Reactions: Hypervalent iodine-mediated domino reactions have been developed to synthesize dioxo-azathis compound derivatives from β-keto allylamines through an oxidation-cyclization cascade.

Vinylcarbenoid Reactions: The reaction of rhodium-stabilized vinylcarbenoids with pyrroles has been successfully employed for the synthesis of 8-azabicyclo[3.2.1]octanes, which are structurally analogous to tropane (B1204802).

Epoxide Ring Opening and Aza-Cope-Mannich Rearrangement: Nitrogen can also be introduced via epoxide ring opening with ammonia (B1221849) followed by nucleophilic attack to an ester. suprabank.org The Aza-Cope-Mannich rearrangement of specific precursors is another strategy to access the 2-azathis compound core. suprabank.org

Oxathis compound: Beyond nitrogen, oxygen can also be incorporated into the this compound system. An efficient method has been described for the preparation of various 8-oxathis compound derivatives.

Compound Names and PubChem CIDs

Reaction Chemistry and Mechanistic Investigations of Bicyclo 3.2.1 Octane Systems

Reactivity Patterns and Transformation Pathways

Bicyclo[3.2.1]octane derivatives undergo a variety of chemical transformations, including additions, eliminations, substitutions, and various cyclization and rearrangement reactions. For instance, bicyclo[3.2.1]octan-8-one, a common derivative, can participate in oxidation to carboxylic acids, reduction to alcohols, and nucleophilic substitution reactions where the ketone group can be replaced by other functional groups. This compound-1-carbonyl chloride, an acyl chloride derivative, is highly reactive towards nucleophiles, forming amides and esters, and can be reduced to the corresponding alcohol or hydrolyzed to the carboxylic acid.

The this compound framework can be constructed through various cyclization strategies. Intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes are a key feature in the synthesis of tricyclo[3.2.1.0^2,7]octane systems, which can then be opened to yield the this compound framework. americanelements.comcenmed.com These intramolecular cycloadditions are often strongly preferred despite potentially strained transition states. americanelements.com Another prominent method involves the double Michael addition of carbon nucleophiles to cyclic dienones, leading to 8-disubstituted this compound-3-ones. rsc.orgfishersci.ca Aldol (B89426) condensation and Wittig reactions have also been employed to introduce further functionalization while preserving the bicyclic skeleton. wikipedia.org Oxathis compound derivatives have been observed to act as highly reactive dienophiles in Diels-Alder reactions, proceeding with high stereochemical control and good to excellent yields. wikipedia.org

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms in this compound systems is crucial due to their complex three-dimensional structures and the interplay of electronic and steric effects. Several key reaction types have been mechanistically elucidated.

Organocatalytic cascade reactions, such as the oxo-Michael-aldol cascade and intramolecular Michael reactions, have been shown to construct the bicyclo[3.2.1] scaffold. nih.gov Acid-promoted rearrangements can also lead to the formation of the bicyclic system. nih.gov The palladium-catalyzed isomerization of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans efficiently transforms them into functionalized bicyclo[3.2.1]octan-8-ones. thegoodscentscompany.com Furthermore, intramolecular cyclization reactions, including Tsuji-Trost reactions, Dieckmann cyclization, and epoxide ring-opening reactions, are frequently employed in the synthesis of azathis compound derivatives. americanelements.com Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, promoted by reagents like thionyl chloride or under Appel conditions, have been observed to proceed via chlorosulfite or alkoxytriphenylphosphonium intermediates, respectively, involving an oxygen migration. cenmed.comamericanelements.com Iodine-induced cyclization and oxidation of allylic alcohols also provide a convergent pathway to highly functionalized bicyclo[3.2.1]octanes through the creation of multiple new bonds. bmrb.io

Transition state analysis provides critical insights into the energy profiles, reaction rates, and selectivity of reactions involving this compound systems. Computational methods, such as Density Functional Theory (DFT) calculations, are frequently employed to characterize transition states. For instance, DFT calculations have been used to elucidate the origins of excellent stereoselectivities observed in organocatalytic domino Michael-Henry processes for the synthesis of chiral this compound derivatives, proposing novel dual activation models. nih.gov Studies on highly strained anti-Bredt olefins within bicyclic systems, including the bicyclo[3.2.1] framework, utilize computational modeling to understand their heightened reactivity and confirm their olefinic character and ability to undergo concerted, asynchronous cycloadditions. thegoodscentscompany.com

The rigid nature of the this compound framework significantly influences the stereochemical outcomes of reactions. Many synthetic approaches to this scaffold aim for high stereoselectivity, often achieving enantioselective or diastereoselective control.

Organocatalytic domino Michael-aldol reactions have been developed to construct chiral this compound derivatives with multiple stereogenic centers, including quaternary carbons, achieving enantioselectivities up to 95:5 ee and diastereoselectivities ranging from 1:1 to 5:1 dr. researchgate.netunige.ch The double Michael addition to cyclic dienones also demonstrates interesting control over the stereochemistry of the bridged secondary, tertiary, or quaternary centers. rsc.orgfishersci.ca In palladium-catalyzed rearrangements, high stereospecificity can be achieved, leading exclusively to endo-configured diastereomers. thegoodscentscompany.com The configuration of an alcohol at the C4-position in 6,8-dioxathis compound derivatives can determine the resulting ring system in skeletal rearrangements, as the rigid conformation of the bicyclic ring system restricts the accessibility of σ* orbitals to external nucleophiles. cenmed.com Furthermore, studies on anti-Bredt olefins in bicyclic systems have shown that chirality from the starting material can be retained through cycloaddition reactions, yielding chiral products. thegoodscentscompany.com

Table 1: Representative Stereoselectivity in this compound Synthesis

Reaction TypeYield Range (%)Diastereoselectivity (dr)Enantioselectivity (ee)Reference
Organocatalytic Domino Michael-Aldol53–981:1 to 5:1Up to 95:5 researchgate.netunige.ch
Intramolecular Diels-Alder (Carvone-based)80Not specifiedEnantiopure products americanelements.com
Double Michael Addition42–96ControlledNot specified rsc.orgfishersci.ca
Palladium-catalyzed RearrangementHigh yieldsHigh stereospecificityNot specified thegoodscentscompany.com

Intramolecular Transformations and Skeletal Rearrangements

Intramolecular transformations and skeletal rearrangements are pivotal in accessing the this compound core from diverse precursors or in modifying its structure. These reactions often exploit ring strain or specific electronic configurations to drive the rearrangement.

Examples include Beckmann rearrangements, norbornadiene cascade rearrangements, and rearrangements of bicyclo[2.2.1]heptane derivatives, which can lead to the formation of the 2-azathis compound scaffold. americanelements.com The norbornadiene rearrangement, for instance, proceeds through a (2+3)-cycloaddition to a transient triazoline, followed by ring opening to a diazonium betaine, and subsequent loss of nitrogen to form a fused-ring aziridine (B145994). This aziridine then undergoes an electrocyclic reaction to provide a bicyclo[3.1.0]hexene imine, which can then undergo an aza-Cope rearrangement to yield N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, a precursor for the 2-azathis compound family. americanelements.com

Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, involving an oxygen migration, have been developed using thionyl chloride or Appel conditions, yielding 2-chloro-3,8-dioxathis compound ring systems. cenmed.comamericanelements.com The ring opening of cyclopropane (B1198618) photoproducts is also a well-precedented method for forming the this compound ring system. nih.gov Furthermore, rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones can result in the formation of bridged bicyclo[m.n.1]ketones, including bicyclo[3.2.1]octanediones, via rearrangement pathways. researchgate.net

Table 2: Key Intramolecular Transformations and Rearrangements

Rearrangement TypeStarting Material ExampleProduct Type / TransformationReference
Beckmann RearrangementVarious precursors2-Azabicyclo[3.2.1]octanes americanelements.com
Norbornadiene Cascade RearrangementNorbornadiene2-Azathis compound derivatives americanelements.com
Skeletal Rearrangement (Oxygen Migration)6,8-Dioxabicyclo[3.2.1]octan-4-ols2-Chloro-3,8-dioxathis compound ring-system cenmed.comamericanelements.com
Aza-Cope-Mannich RearrangementPrecursors of 2-azathis compound coreKey intermediates in alkaloid synthesis americanelements.com
Palladium-Catalyzed Isomerization/RearrangementFunctionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuransFunctionalized bicyclo[3.2.1]octan-8-ones thegoodscentscompany.com
Acid-Promoted RearrangementVarious precursorsBicyclo[3.2.1] systems nih.gov
Rearrangement of α-Diazo-β-hydroxyketonesFused bicyclic α-diazo-β-hydroxyketonesBridged bicyclo[m.n.1]ketones (e.g., bicyclo[3.2.1]octanediones) researchgate.net

Stereochemical and Conformational Aspects of Bicyclo 3.2.1 Octane

Asymmetric Synthesis and Enantiocontrol in Bicyclo[3.2.1]octane Construction

The development of asymmetric synthetic methodologies for the this compound scaffold has been a significant area of research, driven by the desire to access enantiopure forms of natural products and novel compounds with defined stereochemistry. researchgate.net

Asymmetric synthesis of this compound derivatives often relies on the strategic use of chiral auxiliaries or enantioselective catalysts to induce stereocontrol. Chiral auxiliaries, which are groups attached to a substrate to direct stereocenter formation, have been employed, such as Helmchen's chiral auxiliary in the stereoselective construction of the this compound fragment of rhodojaponin III. nih.gov These auxiliaries are typically incorporated before the reaction and can facilitate easier separation of the desired enantiomer. google.comgoogle.com

Catalyst-controlled approaches, particularly organocatalysis, have emerged as powerful tools for the enantioselective construction of the this compound system from achiral precursors. mdpi.comnih.govresearchgate.net A prominent example is the organocatalytic domino Michael-Henry reaction between 1,4-cyclohexadione and nitroalkenes, which has successfully afforded this compound derivatives with four continuous stereogenic centers in excellent enantioselectivities. mdpi.comnih.govrsc.orgnih.govlboro.ac.uk Similarly, organocatalytic domino Michael/Aldol (B89426) reactions involving cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoamides have proven effective, yielding bicyclo[3.2.1]octanes with up to four stereogenic centers, including two quaternary carbons, with good diastereoselectivities and enantioselectivities (up to 95:5 ee). mdpi.comnih.govresearchgate.netnih.govacs.org Specific catalysts, such as catalyst 17 used by Alexakis's group, have been identified for achieving high stereocontrol in these reactions. nih.govnih.govacs.org Dual catalysis systems, combining aminocatalysis and carbene catalysis, have also shown increasing interest in the enantioselective synthesis of these bicyclic scaffolds. nih.gov

Metal-catalyzed reactions also contribute to asymmetric synthesis. For instance, palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been utilized to construct multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities, creating all-carbon quaternary and tertiary carbon stereogenic centers. researchgate.net

A variety of methodologies have been developed to achieve high diastereo- and enantioselectivity in the synthesis of this compound systems. These include:

Domino Reactions: Organocatalytic domino Michael-Henry and Michael/Aldol reactions are key examples, providing access to highly functionalized bicyclo[3.2.1]octanes with multiple contiguous stereocenters. researchgate.netrsc.orgnih.govnih.govacs.org

Radical Cyclizations: Mn(III)-mediated radical cyclization of alkynyl ketones has been shown to provide stereoselective access to bicyclo[3.2.1]octanes. nih.govresearchgate.net

Intramolecular Diels-Alder (IMDA) Reactions: An alternative approach involves the IMDA reaction of 5-vinyl-1,3-cyclohexadienes, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate, leading to enantiopure this compound systems. mdpi.comresearchgate.net

Catalyst-Free Cascade Reactions: Diastereoselective catalyst-free cascade Michael/Henry reactions employing functionalized vinylogous nucleophiles have been reported, generating bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net

Intramolecular Nitrone Cycloaddition: A regio- and diastereoselective strategy for synthesizing this compound scaffolds involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction of vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides. rsc.org

These diverse methodologies highlight the ongoing efforts to achieve precise stereochemical control in the construction of this complex bicyclic framework.

Conformational Analysis of the this compound Skeleton and its Derivatives

The this compound skeleton is characterized by its rigid, bridged structure, comprising a six-membered ring and a five-membered ring sharing a bridgehead bond. vulcanchem.com X-ray crystallographic analysis of derivatives, such as an enmein (B198249) derivative, provides detailed insights into its conformational preferences. The six-membered ring typically adopts a distorted chair conformation, while the five-membered ring often exhibits a half-chair conformation. rsc.orgresearchgate.net For example, in an enmein derivative, the bridging valency angle was found to be substantially smaller than tetrahedral (102°). rsc.org

Computational studies, including those utilizing Hartree-Fock (HF), Density Functional Theory (DFT), and perturbation theory (MP2), have been employed to analyze the stability and preferred geometries of this compound isomers. These studies confirm that this compound is the most stable among various C8H14 isomers. atlantis-press.com The inherent rigidity of the bicyclic system means that conformational changes are often restricted, and the introduction of substituents can further influence the subtle distortions of these ring systems.

Absolute and Relative Stereochemical Assignment Strategies

Accurate assignment of absolute and relative stereochemistry is paramount for this compound derivatives, especially given their complex structures and potential chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques are indispensable for determining relative stereochemistry. Detailed analysis of 1H NMR data, often complemented by 2D experiments such as HMQC, HMBC, and NOESY, allows for the unambiguous assignment of proton and carbon signals and the elucidation of spatial orientations of groups. mdpi.comresearchgate.netcdnsciencepub.com For instance, strong correlation signals in NOESY experiments can unequivocally establish the spatial orientation of substituents. mdpi.comresearchgate.net 13C NMR spectroscopy is also utilized to examine the shielding effects of substituents, which can aid in configurational and conformational assignments. cdnsciencepub.com

X-ray Crystallography: X-ray crystal structure analysis is a definitive method for establishing both relative and, when anomalous dispersion methods are applied, absolute configurations of this compound compounds. researchgate.netrsc.orgresearchgate.net This technique provides direct evidence of the three-dimensional arrangement of atoms in the solid state.

Vibrational Circular Dichroism (VCD) Spectroscopy: For complex chiral molecules, VCD spectroscopy, coupled with quantum chemical calculations (e.g., DFT), has emerged as a powerful and reliable technique for absolute configuration assignment. This method can be particularly advantageous when traditional methods like Electronic Circular Dichroism (ECD) might lead to ambiguous or incorrect assignments due to different chromophoric systems in related molecules. nih.govunifesp.br

These spectroscopic and crystallographic methods, often used in combination, provide a robust toolkit for the comprehensive stereochemical characterization of this compound systems.

Theoretical and Computational Investigations of Bicyclo 3.2.1 Octane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for exploring the molecular properties of bicyclo[3.2.1]octane and its derivatives. These methods offer a favorable balance between computational accuracy and cost, enabling detailed analysis of the molecule's electronic structure and energetics.

DFT calculations are frequently used to perform geometry optimizations, which yield precise information about the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For the parent this compound, DFT calculations using the B3LYP hybrid functional have been employed to determine its key structural parameters. The electron density distribution, a fundamental property, can be described to understand the reactivity and excited states of the molecule.

Studies on substituted this compound systems reveal the influence of functional groups on the electronic structure. For instance, in 3,3′-ethane-1,2-diyl-bis-1,3,5-triazathis compound (ETABOC), Natural Bond Orbital (NBO) analysis was used to investigate hyperconjugative interactions. These interactions, involving the lone pairs on the bridgehead nitrogen atoms and adjacent C-N and C-C bonds, were found to define the conformational preferences of the molecule. mdpi.com Such analyses provide a deeper understanding of the electronic delocalization within the strained bicyclic framework and how it dictates molecular geometry and stability.

Table 1: Selected Calculated Geometrical Parameters for this compound Data derived from DFT B3LYP/6-311G+dp calculations on the parent hydrocarbon.

ParameterTypeValue
C-C Bond LengthVarious1.50 - 1.55 Å
C-H Bond LengthVarious~1.08 - 1.09 Å
C-C-C Bond AngleVarious101.00° - 123.46°

This table is illustrative, based on typical values reported in computational studies.

A significant focus of computational studies has been the relative stability of this compound compared to other C8H14 isomers. atlantis-press.comresearchgate.net Theoretical investigations utilizing Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT have consistently identified this compound as the most stable isomer among a group of fifteen cyclooctene isomers. atlantis-press.comresearchgate.net Its bridged-head structure is energetically more favorable than fused, spiro, or isolated bicyclic ring systems of the same molecular formula. researchgate.net

These studies calculate the total energies of the isomers, and from these, the relative energies and enthalpies of formation are determined. atlantis-press.comresearchgate.net this compound is often used as the reference (0 kcal/mol) to compare the stabilities of other isomers. researchgate.net For instance, the energy difference between this compound and the next most stable bridged isomer, bicyclo[2.2.2]octane, is calculated to be approximately 0.70 kcal/mol. atlantis-press.com Furthermore, quantum chemical calculations can provide thermally corrected thermodynamic parameters, including internal energy (E), enthalpy (H), and Gibbs free energy (G), offering a comprehensive energetic profile of the molecule and its isomers. neuroquantology.com

Table 2: Relative Energies of Selected C8H14 Isomers Calculated at the B3LYP/6-311G Level*

IsomerIsomer TypeRelative Energy (kcal/mol)
This compoundBridged0.00
Bicyclo[2.2.2]octaneBridged0.70
cis-Bicyclo[3.3.0]octaneFused8.14
spiro[3.4]octaneSpiro20.44
spiro[2.5]octaneSpiro22.40

Data adapted from computational studies by Lianbuanga et al. atlantis-press.com

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The this compound framework, while rigid, possesses distinct conformational possibilities. The six-membered ring within the structure can adopt chair, boat, or twist-boat forms. Molecular modeling techniques, ranging from force-field methods to high-level quantum chemical calculations, are employed to explore the potential energy surface and identify the most stable conformers. pitt.edu

For derivatives of this compound, computational methods have been used to determine the lowest energy conformers. For example, quantum mechanics calculations confirmed that a boat-chair conformation is the most stable for certain polysubstituted derivatives. Theoretical calculations on 3-azathis compound systems are crucial for identifying the most stable three-dimensional conformations and understanding the energetic relationships between them. In studies of analgesic 3,8-diazathis compound derivatives, theoretical calculations were combined with NMR spectroscopy to investigate the preferred conformers in solution, providing insights into their structure-activity relationships.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving the this compound skeleton. By calculating the structures and energies of reactants, transition states, and products, researchers can map out reaction pathways and understand the origins of selectivity.

A notable example is the organocatalytic domino Michael-Henry reaction used to prepare chiral this compound derivatives. Theoretical DFT calculations on the transition states were performed to explain the high enantio- and diastereoselectivities observed experimentally. acs.org These calculations revealed a dual activation model, providing a rationale for the stereochemical outcome. acs.org Similarly, computational analysis has been applied to revisit the biogenesis of ent-kauranoids, a large family of natural products featuring the this compound framework. researchgate.net An updated proposal, supported by computational analysis, argued that the formation proceeds through a specific carbocation intermediate, challenging previous assumptions and potentially guiding new experimental designs in biomimetic synthesis. researchgate.net

Structure-Affinity Relationship Studies (Focus on Molecular Interaction)

The rigid this compound scaffold is frequently used in drug design to orient substituents in a well-defined spatial arrangement, facilitating specific interactions with biological targets. Computational studies are integral to understanding these structure-affinity relationships (SAR).

In the development of ligands for neurotransmitter transporters, a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters were synthesized and evaluated for their binding affinity to the dopamine transporter (DAT) and serotonin transporter (SERT). The SAR was rationalized by considering how different substituents on the bicyclic core interact with the binding sites. For instance, benzothiophene-substituted compounds demonstrated a significant binding profile with high selectivity for DAT over SERT.

Computational modeling is also used to visualize and quantify the interactions between this compound-containing molecules and their receptors. In a study of terpene binding to a water-soluble cavitand receptor, computational modeling was used to analyze the host-guest complexes. researchgate.net The results showed that the this compound fragment of the natural product cedrol provides good complementarity with the wider region of the cavitand, explaining the favorable binding interaction. researchgate.net These molecular interaction studies are critical for the rational design of new molecules with specific binding properties.

Application of Bicyclo 3.2.1 Octane As a Privileged Scaffold in Organic Synthesis

Role in Natural Product Total Synthesis

Synthetic strategies for constructing the bicyclo[3.2.1]octane framework are diverse, often involving intramolecular reactions, cycloadditions, and rearrangements researchgate.net. Researchers have developed various approaches to access this challenging scaffold, including:

Intramolecular Cycloadditions: Diels-Alder reactions, particularly intramolecular variants, are powerful tools for building polycyclic systems, including the this compound core. For instance, intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes can lead to tricyclo[3.2.1.02.7]octan-3-one intermediates, which can then be selectively fragmented to yield the desired this compound system mdpi.com. Another approach involves the Diels-Alder reaction of furans and perhalocyclopropenes, where the initial cycloadducts spontaneously rearrange to form the bicyclo[3.2.1]octadiene nucleus researchgate.net.

Cascade Reactions: Oxidative dearomatization-induced (ODI) cascade approaches have proven effective for the rapid and efficient construction of this compound skeletons, particularly in the synthesis of tetracyclic diterpenoids. These include ODI-[5+2] cycloaddition/pinacol rearrangement cascades and ODI-Diels-Alder/Beckwith-Dowd cascade reactions, which provide access to diverse functionalized ent-kaurene (B36324) and cedrene-type skeletons with high diastereoselectivity acs.orgacs.orgrsc.org.

Organocatalysis: Organocatalytic methods have emerged as significant tools for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors. Domino Michael-aldol reactions, for example, have been successfully employed to achieve polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities mdpi.comnih.gov.

Ring Contraction/Expansion: While less common for direct construction, ring contraction of adamantane (B196018) derivatives (e.g., to noradamantanes) can yield related cage-like structures that share some characteristics with bicyclo[3.2.1]octanes and can serve as valuable building blocks mdpi.comresearchgate.netresearchgate.netrsc.org.

Base-Catalyzed Reactions: Base-catalyzed reactions of achiral 1,3-cyclopentanediones tethered to activated olefins have been shown to afford this compound-6,8-dione or this compound-6-carboxylate derivatives with multiple stereogenic centers in high yields rsc.org.

The this compound core is a key feature in the total synthesis of numerous complex natural products, highlighting its versatility and importance.

Gelsemine and Gelsemoxonine: The this compound framework is present in Gelsemine-type alkaloids, which are characterized by a spiro-indoleone unit and a rare oxidized bicyclic architecture researchgate.net. The synthesis of gelsemoxonine, another Gelsemium alkaloid, has involved the incorporation of an oxathis compound intermediate acs.orguga.eduthieme-connect.com.

Platensimycin: This natural product, known for its potent antibacterial activity, also contains the this compound framework, and its synthesis has been achieved multiple times using various strategies mdpi.com.

Vitisinol D: Possessing antithrombotic properties, vitisinol D is another natural product featuring this bicyclic system mdpi.com.

Tetracyclic Diterpenoids: The assembly of the this compound skeleton is crucial for the synthesis of many tetracyclic diterpenoids, a large family of over 1600 members, with more than three-quarters sharing this bridged subunit acs.orgacs.org. Examples include the synthesis of sculponin U, where a radical cascade cyclization forms the cyclohexanone-fused this compound skeleton researchgate.net.

Tropane (B1204802) Alkaloids: The 8-azathis compound scaffold forms the central core of tropane alkaloids, a family of compounds with diverse biological activities. Strategies for their stereoselective synthesis often focus on constructing this bicyclic architecture rsc.orgresearchgate.net. Examples include the enantioselective synthesis of (−)-α-tropanol and (+)-ferruginine researchgate.net.

Neolignans: The bicyclo[3.2.1]octanoid neolignans, such as kadsurenin C, also incorporate this framework, with synthetic routes developed to access their core structures researchgate.net.

Development of this compound-Based Building Blocks

The utility of this compound extends to its role as a precursor for the development of versatile building blocks. These building blocks, often functionalized, serve as critical intermediates in the synthesis of more complex molecules.

For instance, oxathis compound adducts, derived from Diels-Alder reactions of furans and perhalocyclopropenes, can be transformed into dibromoenone building blocks. These rigidified cycloheptenones possess functional handles that allow for precise regio- and stereochemical control in subsequent synthetic elaborations researchgate.net.

The synthesis of highly functionalized bicyclo[3.2.1]octanes, often through convergent disproportionation reactions or iodine-induced cyclization and oxidation of allylic alcohols, provides diverse building blocks bearing distinct groups dicp.ac.cnresearchgate.net. These derivatives have proven to be powerful tools in total synthesis dicp.ac.cn.

Examples of this compound-derived building blocks include various amino acid derivatives, which can be prepared through multi-step sequences involving reactions like iodoazidation, catalytic hydrogenation, and N-Boc protection, leading to compounds useful in medicinal chemistry chemrxiv.org.

Building Block TypeKey Features/DerivationsSynthetic Utility
Oxathis compound adductsDerived from Diels-Alder reactions of furans and perhalocyclopropenes; convertible to dibromoenone. researchgate.netRigidified cycloheptenones with functional handles for regio- and stereochemical control. researchgate.net
Highly functionalized bicyclo[3.2.1]octanesObtained via convergent disproportionation or iodine-induced cyclization/oxidation of allylic alcohols. dicp.ac.cnresearchgate.netVersatile intermediates for total synthesis, bearing diverse functional groups. dicp.ac.cn
This compound amino acid derivativesPrepared via iodoazidation, catalytic hydrogenation, N-Boc protection. chemrxiv.orgUseful in medicinal chemistry, potentially as peptidomimetics. chemrxiv.orgresearchgate.net

This compound as a Bioisostere and 3D Structural Motif in Analog Design

The rigid, three-dimensional nature of this compound makes it an attractive scaffold for bioisosteric replacement and for introducing specific 3D structural motifs in analog design, particularly in medicinal chemistry chemrxiv.orgresearchgate.net.

Bioisosteric Replacement: Bicyclo[3.2.1]octanes, along with other caged hydrocarbons like bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane, are explored as non-classical bioisosteres for aromatic rings (e.g., phenyl rings) and cycloalkanes chemrxiv.orgresearchgate.netcambridgemedchemconsulting.comsci-hub.se. This strategy can lead to improved potency, solubility, and metabolic stability of bioactive compounds chemrxiv.orgresearchgate.netcambridgemedchemconsulting.com. For example, replacing a phenyl ring with a bicyclo[1.1.1]pentane motif in a γ-secretase inhibitor maintained potency while significantly increasing aqueous solubility cambridgemedchemconsulting.comsci-hub.se. Similarly, the 8-oxa-3-azathis compound core has been used as a bioisosteric replacement for piperidine (B6355638), leading to improved metabolic stability and in vivo antitumor efficacy in certain inhibitors cambridgemedchemconsulting.com.

3D Structural Motif: The defined geometry of the this compound system allows for the precise orientation of substituents, which is crucial for molecular recognition in biological systems vulcanchem.com. This rigidity can reduce the entropic penalty associated with protein-ligand binding, thereby improving affinity chemrxiv.org. The this compound core can mimic specific conformations or introduce unique spatial arrangements that are beneficial for interactions with biological targets ucl.ac.uk. For instance, 3-aza-6,8-dioxathis compound scaffolds have been developed as peptidomimetics, capable of mimicking β-turns in cyclic and linear peptides researchgate.net.

Functionalized Bicyclo[3.2.1]octanes in Synthetic Target Libraries

Functionalized bicyclo[3.2.1]octanes are increasingly utilized in the construction of synthetic target libraries, especially for drug discovery and material science. The ability to introduce diverse functional groups onto this rigid scaffold allows for the creation of libraries with high structural complexity and distinct three-dimensional characteristics.

Advanced Spectroscopic and Analytical Research Methodologies for Bicyclo 3.2.1 Octane Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[3.2.1]octane derivatives. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while multi-dimensional techniques are crucial for assembling the complete molecular picture.

Multi-dimensional NMR experiments are essential for tracing the carbon framework and determining the relative stereochemistry of substituents on the this compound core. acdlabs.com Techniques such as COSY, HSQC, HMBC, and NOESY/ROESY provide a comprehensive understanding of the molecule's structure.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental in establishing the proton connectivity within the individual rings and side chains of the this compound system.

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Coherence (HMQC), this experiment correlates proton signals with the carbon atoms to which they are directly attached. acdlabs.com This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). acdlabs.compharm.or.jp HMBC is critical for piecing together the entire carbon skeleton by connecting different spin systems and identifying quaternary carbons that are not observed in HSQC spectra. For instance, key HMBC correlations can confirm the connectivity between different parts of a complex neolignan containing the this compound skeleton. semanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space, regardless of their through-bond connectivity. acdlabs.commdpi.comscispace.com NOESY and ROESY are powerful tools for determining the relative stereochemistry of substituents on the bicyclic frame. mdpi.com For example, a NOESY correlation between a methyl group proton and a bridgehead proton can establish their cis relationship. mdpi.comscispace.com The choice between NOESY and ROESY often depends on the molecular weight of the compound being studied.

The following table provides representative NMR data for a this compound derivative, illustrating how chemical shifts are assigned.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound-2,4-dione.
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H2.95sBridgehead protons (C-1, C-5)
¹H3.05–3.30dProtons adjacent to ketones
¹H1.80–2.15mMethylene (B1212753) protons
¹³C207.5, 210.2-Carbonyl carbons (C-2, C-4)
¹³C35.1–45.3-Bridgehead and methylene carbons

The magnitude of proton-proton coupling constants (J-values) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is invaluable for determining the conformation of the six-membered and five-membered rings within the this compound skeleton. The six-membered ring typically adopts a chair or a boat conformation. ucl.ac.uk

Analysis of vicinal coupling constants (³JHH) can help distinguish between these conformations. For example, a large coupling constant (typically > 7 Hz) between two adjacent protons often indicates a trans-diaxial relationship, which is characteristic of a chair conformation. ucl.ac.uk Conversely, smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. In one study, a small coupling constant (J ≈ 0 Hz) for a bridgehead proton was used to infer a dihedral angle of approximately 90°, providing insight into the molecule's specific conformation. pharm.or.jp The presence of electronegative substituents can also influence coupling constants, a factor that must be considered during analysis.

Table 2: Illustrative Coupling Constants and Corresponding Dihedral Angles in Bicyclic Systems.
Proton RelationshipTypical ³JHH (Hz)Approximate Dihedral AngleCommon Conformation
axial-axial10 - 14~180°Chair
axial-equatorial2 - 6~60°Chair
equatorial-equatorial2 - 5~60°Chair
eclipsed~10.5~0°Boat

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy is excellent for determining relative stereochemistry, X-ray crystallography provides the most definitive method for establishing the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. nih.govresearchgate.net This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom in the molecule and its orientation within the crystal lattice.

For derivatives of this compound, single-crystal X-ray analysis has been used to unambiguously confirm structures that were previously suggested by NMR data. nih.gov The analysis not only confirms the connectivity and relative stereochemistry but also provides the absolute stereochemistry, which is crucial for compounds with biological activity. The data generated includes precise bond lengths, bond angles, and crystal packing information. nih.govresearchgate.net

Table 3: Example Crystallographic Data for a (1R,4R,5S)-heptadecyl-3,6,8-trioxathis compound derivative. nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a (Å)9.586
b (Å)43.14
c (Å)5.289
Final R-value0.045

Chiral Chromatography for Enantiomeric Purity Assessment in Synthetic Development

Many synthetic routes to this compound derivatives produce chiral molecules as a racemic mixture. The separation of these enantiomers and the determination of enantiomeric excess (ee) are critical steps, particularly in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for this purpose. rsc.org

CSPs are packed with a chiral material that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of CSP (e.g., Chiralpak, ChiralCel) and the mobile phase is crucial for achieving baseline separation. nih.govresearchgate.net By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a synthetic sample can be accurately calculated.

Table 4: Example Chiral HPLC Conditions for this compound Derivatives. nih.gov
ParameterCondition
ColumnChiralCel OJ-H
Mobile Phaseiso-Propanol/Hexane (20:80)
Flow Rate1.0 mL/min
DetectionUV at 240 nm

Mass Spectrometry for Mechanistic Intermediates and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. nih.gov

In the context of this compound studies, MS is used to confirm the identity of synthetic products and to probe reaction mechanisms by identifying intermediates. The fragmentation pattern observed in the mass spectrum, particularly with techniques like Electron Ionization (EI), can provide structural information. For the parent this compound, the molecular ion peak (M⁺˙) is observed at an m/z of 110. nist.gov For a derivative such as this compound-2,4-dione, the molecular ion appears at m/z 138. A characteristic fragmentation pathway for this dione (B5365651) is the loss of carbon monoxide (CO), leading to a significant fragment ion at m/z 110. Further fragmentation can lead to other characteristic ions, aiding in the structural confirmation.

Table 5: Key Mass Spectrometry Fragments for this compound and a Derivative.
CompoundMolecular FormulaMolecular Ion (M⁺˙) [m/z]Key Fragment Ions [m/z]Interpretation
This compoundC₈H₁₄11095, 81, 67Loss of alkyl fragments
This compound-2,4-dioneC₈H₁₀O₂138110, 82Loss of CO, subsequent fragmentation

Future Perspectives and Emerging Directions in Bicyclo 3.2.1 Octane Research

Development of Novel Catalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of chiral bicyclo[3.2.1]octanes is a critical area of research, given that many natural products containing this core are enantiomerically pure and exhibit specific biological activities. mdpi.comresearchgate.net Current efforts focus on developing highly enantio- and diastereoselective catalytic systems that can construct these complex structures from readily available precursors.

Key Research Findings and Emerging Trends:

Organocatalysis: Organocatalytic domino Michael-aldol reactions have shown promise, enabling the synthesis of polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities, and excellent yields. mdpi.comresearchgate.netnih.gov For instance, a domino Michael-Henry process has been developed to prepare bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary centers, achieving high enantio- and diastereoselectivity. nih.govacs.org

Metal-Catalyzed Asymmetric Reactions: Palladium-catalyzed asymmetric tandem Heck/carbonylation reactions are emerging as powerful tools for the desymmetrization of cyclopentenes, leading to multifunctional chiral bicyclo[3.2.1]octanes with all-carbon quaternary and tertiary carbon stereogenic centers in high diastereo- and enantioselectivities. researchgate.netresearchgate.net Similarly, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived propargylic esters offers an efficient route to enantiomerically pure 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity. rsc.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acid-catalyzed Michael cyclizations of enone diones have facilitated the enantioselective synthesis of bicyclo[3.2.1]octanes, yielding products with three new stereogenic centers, including an all-carbon quaternary center, often with high enantiomeric excesses (e.g., 86–95% ee). rsc.org

Table 1: Examples of Asymmetric Catalytic Systems for this compound Synthesis

Catalytic SystemReaction TypeKey FeatureEnantioselectivity (ee)Reference
Organocatalyst (e.g., thiourea)Domino Michael-Aldol/HenryFormation of 4 stereocenters, 2 quaternaryUp to 99% researchgate.netnih.govacs.org
Palladium-catalyzedTandem Heck/CarbonylationDesymmetrization, all-carbon quaternary centersHigh researchgate.netresearchgate.net
Gold(I)-catalyzed1,3-Acyloxy Migration/Ferrier RearrangementEnantiopure 8-oxabicyclo[3.2.1]octanesComplete diastereoselectivity rsc.org
Chiral Phosphoric AcidMichael CyclizationDesymmetrizing enolization of diketones86-95% rsc.org

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The chemical industry is increasingly moving towards more sustainable and efficient synthetic methods. Integration of this compound synthesis with flow chemistry and green chemistry principles represents a significant future direction.

Emerging Directions:

Flow Chemistry: While specific detailed research findings on this compound synthesis in flow reactors are still emerging, the general benefits of flow chemistry—such as enhanced reaction control, improved safety, and increased productivity—make it an attractive avenue. researchgate.net Future work will likely explore continuous flow processes for reactions that currently require batch conditions, optimizing parameters for higher yields and reduced reaction times.

Green Chemistry Principles: The application of green chemistry principles, such as the use of less hazardous solvents, atom-economical reactions, and energy-efficient processes, is crucial. Organocatalysis, as mentioned earlier, inherently aligns with green chemistry by reducing residues and ecological impact. mdpi.com Novel approaches utilizing readily available reagents and one-pot cascade reactions under mild conditions are being developed to synthesize functionalized bicyclo[3.2.1]octanes, minimizing waste and energy consumption. researchgate.netmdpi.com For example, iodine-induced cyclization and oxidation of allylic alcohols offer a divergent and sustainable access to highly functionalized this compound frameworks. dicp.ac.cnresearchgate.netacs.org

Exploration of New Reactivity Modes and Rearrangement Pathways

Understanding and harnessing new reactivity modes and rearrangement pathways are key to unlocking novel synthetic routes to diverse this compound derivatives.

Key Research Findings and Emerging Directions:

Skeletal Diversification via C-C Cleavage: Research is exploring the diversification of strained polycyclic scaffolds, such as tricyclo[3.2.1.03,6]octanes, through selective C-C bond cleavage reactions to access this compound cores. nih.gov This approach allows for the generation of various substructures with unique topologies from a common intermediate.

Cascade and Domino Reactions: The development of sophisticated cascade and domino reactions continues to be a powerful strategy. Examples include acid-catalyzed rearrangements of 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediates to the this compound system, which is critical for the synthesis of complex natural products like stemarane compounds. uniroma1.it Another example involves a base-promoted 1,5-ester shifting rearrangement leading to seven-membered ring precursors, which can then be transformed into bicyclo[3.2.1]octenes via carbocation-based cyclization. researchgate.net

Oxidative Dearomatization-Induced Cascades: Novel metal-free approaches, such as solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade reactions, are being developed to synthesize diversely functionalized bicyclo[3.2.1]octanes, including ent-kaurene (B36324) and cedrene-type skeletons, in good yields and excellent diastereoselectivities. researchgate.net

Advanced Computational Design and Prediction of this compound Architectures

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly vital role in understanding the electronic and structural properties of this compound and predicting new architectures and reactivity.

Key Research Findings and Future Applications:

Mechanism Elucidation and Stereoselectivity Prediction: DFT calculations are used to elucidate reaction mechanisms and predict the origins of excellent stereoselectivities in asymmetric syntheses. nih.govacs.orgacs.org This allows for rational design of catalysts and reaction conditions.

Property Prediction: Computational methods are employed to study the geometric structures, heats of formation, densities, and stabilities of this compound derivatives. nih.gov For instance, theoretical studies have designed and evaluated nitro group and aza nitrogen atom derivatives of this compound for their potential as high energy density compounds (HEDCs), predicting detonation properties and impact sensitivities. nih.gov

Virtual Screening and Drug Design: Computational models are crucial for understanding how the rigid this compound moiety influences molecular recognition in biological systems. vulcanchem.com This includes predicting the impact of stereochemistry on receptor affinity and guiding the design of new drug candidates. vulcanchem.com Future work will involve more extensive in silico screening of novel this compound architectures for desired biological activities and material properties.

Table 2: Computational Studies on this compound

Computational MethodApplicationKey FindingsReference
DFT (B3LYP, etc.)Mechanism Elucidation, StereoselectivityRevealed origins of excellent stereoselectivities in domino reactions. nih.govacs.org
DFT (B3LYP/6-311G(d,p))Property Prediction (HEDCs)Predicted detonation properties (e.g., 5.24-9.59 km/s velocity) and impact sensitivity. nih.gov
Molecular DynamicsConformational Analysis, Biological InteractionsGuided understanding of rigidity and molecular recognition. vulcanchem.comvulcanchem.com

Expanding the Scope of this compound in Scaffold Diversity

The inherent structural complexity and versatility of the this compound core make it an attractive scaffold for diversity-oriented synthesis (DOS) and the creation of novel chemical entities.

Emerging Directions:

Building Blocks for Complex Molecules: this compound derivatives are increasingly utilized as powerful building blocks in the total synthesis of natural products and other complex molecules. dicp.ac.cn Strategies for their construction are being refined to allow for greater functionalization and incorporation into larger architectures. For example, the synthesis of highly oxidized this compound CD rings of aconitine (B1665448) involves key steps like ring-closing metathesis and ruthenium-catalyzed enyne cycloisomerization. rsc.org

Peptidomimetics and Drug Discovery: The this compound core, particularly its 6,8-dioxa-3-azathis compound variant, is being explored as a conformationally constrained dipeptide isostere. mdpi.comfrontiersin.org This allows for the generation of diverse peptidomimetic libraries with improved stability and bioavailability, offering new avenues in drug discovery.

Skeletal Rearrangements for Diversity: Beyond direct synthesis, the strategic use of skeletal rearrangements from related polycyclic systems (e.g., bicyclo[2.2.2]octane or tricyclo[3.2.1.02,7]octane) provides access to a wider range of functionalized this compound derivatives, expanding the chemical space. mdpi.comnih.govuniroma1.it The development of methods for directed functionalization of existing bicyclo[3.2.1]octanes is also crucial for constructing elaborate molecular structures that are otherwise difficult to access. dicp.ac.cn

Q & A

Q. What are the key synthetic strategies for constructing the bicyclo[3.2.1]octane scaffold?

The this compound system is often synthesized via reductive radical cyclization, which enables efficient formation of the fused bicyclic structure. For example, in the total synthesis of sculponeatin N, a radical cyclization step achieved high efficiency (85% yield) by leveraging a pre-organized linear precursor . Alternative methods include ring-closing metathesis and diastereoselective Nazarov cyclization, though these may require careful optimization of steric and electronic effects.

Q. How is the structural integrity of this compound derivatives validated experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, in azaspiro derivatives of this compound, distinct proton splitting patterns (e.g., δ 3.2–4.5 ppm for bridgehead protons) and carbon chemical shifts (e.g., quaternary carbons at δ 70–90 ppm) confirm stereochemistry and ring fusion . High-resolution mass spectrometry (HRMS) and X-ray crystallography are complementary for unambiguous assignment .

Q. What nomenclature rules apply to this compound derivatives?

The IUPAC system prioritizes numbering to minimize substituent positions. For example, 8-azaspiro[this compound-3,1'-cyclopropane] follows the rule where "aza" denotes nitrogen substitution, and "spiro" indicates a shared atom between two rings . Misnumbered structures (e.g., incorrect bridgehead assignments) are common pitfalls requiring validation .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in this compound synthesis?

Diastereoselectivity depends on transition-state organization. In the synthesis of sculponeatin N, a chiral auxiliary was used to pre-orient the substrate, achieving >20:1 diastereomeric ratio (d.r.) during the Nazarov cyclization step . Computational modeling (e.g., DFT calculations) can predict steric clashes and guide reagent selection .

Q. What are the challenges in incorporating this compound into bioactive molecules?

The rigid scaffold imposes conformational constraints, which can enhance binding affinity but complicate synthetic accessibility. For example, 1,8,8-trimethyl-3-azathis compound derivatives showed sedative effects but required multi-step functionalization to balance lipophilicity and solubility . Structure-activity relationship (SAR) studies must optimize substituent placement while retaining bicyclic stability .

Q. How do researchers resolve contradictions in spectroscopic data for this compound analogs?

Conflicting NMR assignments (e.g., overlapping signals in spiro derivatives) are resolved using 2D techniques (COSY, HSQC) and isotopic labeling. For instance, in 8-azaspiro compounds, NOESY correlations confirmed spatial proximity between bridgehead protons and adjacent cyclopropane carbons . Discrepancies in mass spectral fragmentation patterns may indicate impurities or tautomeric forms requiring chromatographic separation .

Q. What methodologies enable the study of this compound’s role in natural product biosynthesis?

Isotopic tracer experiments and enzymatic assays are used to probe biosynthetic pathways. In ent-kauranoid synthesis, biomimetic approaches revealed that this compound intermediates arise from diterpene cyclases via carbocation rearrangements . Retrosynthetic analysis of plant-derived neolignans further highlights the scaffold’s evolutionary conservation in oxidative coupling reactions .

Methodological Considerations

Q. How should researchers design experiments to compare this compound derivatives with other bicyclic systems?

  • Control Groups : Include analogs like bicyclo[2.2.2]octane to assess ring strain effects.
  • Computational Tools : Use molecular dynamics simulations to compare conformational flexibility .
  • Synthetic Feasibility : Prioritize routes with <5 steps and >60% overall yield for scalability .

Q. What statistical frameworks are appropriate for analyzing structure-property data in this compound studies?

Multivariate regression models (e.g., QSAR) correlate substituent electronic parameters (Hammett σ) with bioactivity or physical properties. For example, logP values for azaspiro derivatives were predicted within ±0.3 accuracy using partial least squares (PLS) regression .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Detailed Protocols : Report exact reaction conditions (e.g., radical initiator concentrations, temperature gradients) .
  • Open Data : Deposit spectral datasets (NMR, HRMS) in public repositories (e.g., Zenodo) for peer validation .
  • Negative Results : Document failed attempts (e.g., competing ring-opening pathways) to guide troubleshooting .

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